(4-Cyano-2-nitrophenyl) acetate

Description

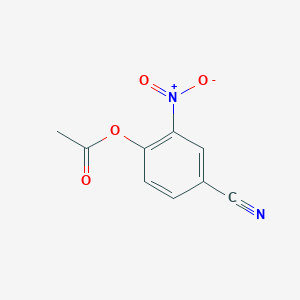

(4-Cyano-2-nitrophenyl) acetate is an organic compound with the molecular formula C9H6N2O4. It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring, along with an acetate ester group (-COOCH3). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No. |

111318-35-5 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

(4-cyano-2-nitrophenyl) acetate |

InChI |

InChI=1S/C9H6N2O4/c1-6(12)15-9-3-2-7(5-10)4-8(9)11(13)14/h2-4H,1H3 |

InChI Key |

HVEBVXRXNJEDSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-nitrophenyl) acetate typically involves the reaction of 4-cyano-2-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-Cyano-2-nitrophenol+Acetic anhydridePyridine(4-Cyano-2-nitrophenyl) acetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-nitrophenyl) acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetate group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ethanolamine can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 4-Cyano-2-aminophenyl acetate.

Hydrolysis: 4-Cyano-2-nitrophenol and acetic acid.

Scientific Research Applications

(4-Cyano-2-nitrophenyl) acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Cyano-2-nitrophenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

(4-Cyano-2-nitrophenol): Similar structure but lacks the acetate ester group.

(4-Nitrophenyl acetate): Contains a nitro group but lacks the cyano group.

(2-Cyano-4-nitrophenyl) acetate: Isomeric compound with different positioning of the cyano and nitro groups.

Uniqueness

(4-Cyano-2-nitrophenyl) acetate is unique due to the presence of both cyano and nitro groups on the phenyl ring, along with an acetate ester group

Biological Activity

(4-Cyano-2-nitrophenyl) acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound includes a cyano group and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including nitration and acylation processes.

Synthesis Steps:

- Nitration : The starting material undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Cyanation : Following nitration, cyanation is performed to introduce the cyano group, often using sodium cyanide.

- Acetylation : Finally, acetylation is conducted to form the acetate ester.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating key regulatory proteins involved in cell cycle and apoptosis.

- Mechanism of Action :

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been shown to have significant Minimum Inhibitory Concentrations (MICs) against various microbial strains, suggesting its potential as an antibacterial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 0.03125 |

| Escherichia coli | 1-4 |

| Klebsiella pneumoniae | 1-4 |

Study on Cancer Cell Lines

A study assessed the cytotoxic effects of related compounds on colon cancer cell lines, revealing that they could effectively induce apoptosis through dual mechanisms involving both cell cycle arrest and apoptosis induction . The findings suggest that this compound may similarly influence cancer cell viability.

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of nitro-substituted phenyl compounds, which found that derivatives exhibited potent antibacterial activity against multidrug-resistant strains . This highlights the potential for developing new antibiotics based on the structure of this compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.